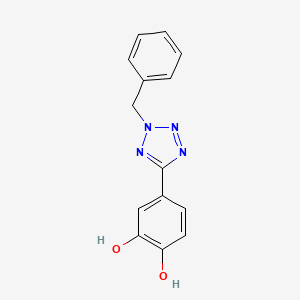

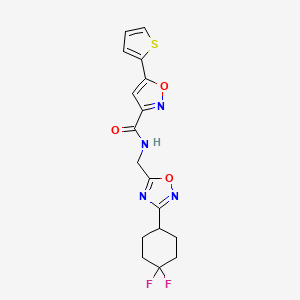

![molecular formula C16H13F3N2O2S B2745474 16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one CAS No. 626221-82-7](/img/structure/B2745474.png)

16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a hydroxy group, a trifluoromethyl group, and a ketone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a radical trifluoromethylation reaction . The hydroxy group might be introduced via a nucleophilic substitution or addition reaction.Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the hydroxy group could act as a nucleophile in substitution reactions, or it could be deprotonated to form a nucleophilic oxygen anion. The trifluoromethyl group could participate in radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications

Synthesis and Characterization

This compound represents a class of chemicals that are pivotal in the synthesis of complex molecules and the exploration of novel chemical reactions. For instance, studies have demonstrated its relevance in the synthesis of rigid heterocycles, such as oxygen-bridged benzothiazepine and benzodiazepine derivatives through cyclocondensation reactions, highlighting its utility in generating novel molecular architectures with potential pharmacological applications (J. Svetlik, V. Hanuš, J. Bella, 1989).

Applications in Coordination Chemistry

Furthermore, the structure of the compound serves as a precursor for the development of N-pivot lariat crown ethers, which have been shown to form complexes with sodium ions. These complexes are essential for understanding the coordination behavior of such ligands and their potential applications in ion recognition and sensor technology (Xue-Fei Guo, Z. Zong, 1994).

Molecular Structure Studies

Another aspect of its application is in the synthesis and structural elucidation of nickel(II), copper(II), and zinc(II) complexes with penta-azamacrocyclic ligands. These studies provide insights into the coordination chemistry and electronic structures of metal complexes, which are crucial for developing catalysts and materials for electronic devices (N. Alcock, P. Moore, H. A. Omar, C. Reader, 1987).

Photolysis and Photoaffinity Labeling

The compound is also utilized in the synthesis of photoactivatable derivatives for protein kinase C labeling, showcasing its importance in biochemical studies where specific proteins need to be tagged and identified for further analysis (A. Rühmann, C. Wentrup, 1994).

Environmental Applications

Its derivatives have been investigated for their role in the solid-phase extraction of pesticides from water, indicating the compound's potential utility in environmental monitoring and the purification of water sources (W. E. Johnson, N. Fendinger, J. Plimmer, 1991).

Future Directions

Future research could explore the synthesis, properties, and potential applications of the compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity and interactions with other molecules, and testing its potential uses in fields like pharmaceuticals or materials science .

properties

IUPAC Name |

16-hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1,3(9),10,12(17),15-pentaen-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-7-4-2-1-3-5-8(7)20-15-11(12)13-14(24-15)9(22)6-10(23)21-13/h6H,1-5H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNURTZHVVDOQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)